(3Z)-3-[(4-benzhydrylpiperazin-1-yl)methylidene]pyrrolidine-2,4-dione
Overview
Description
(3Z)-3-[(4-benzhydrylpiperazin-1-yl)methylidene]pyrrolidine-2,4-dione is a complex organic compound with a unique structure that includes a piperazine ring bonded to a benzhydryl group and a pyrrolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-benzhydrylpiperazin-1-yl)methylidene]pyrrolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzhydryl group is introduced through a nucleophilic substitution reaction, followed by the formation of the pyrrolidine-2,4-dione ring via cyclization reactions. The final step involves the formation of the (3Z)-methylidene linkage under specific conditions, such as the use of a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-benzhydrylpiperazin-1-yl)methylidene]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often catalyzed by acids or bases and conducted at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
(3Z)-3-[(4-benzhydrylpiperazin-1-yl)methylidene]pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-benzhydrylpiperazin-1-yl)methylidene]pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The benzhydryl group and piperazine ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine-2,4-dione moiety may participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and physiological responses, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutics.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Palladium(II) acetate: A catalyst used in various organic reactions, including cross-coupling and carbonylation reactions.
Uniqueness
(3Z)-3-[(4-benzhydrylpiperazin-1-yl)methylidene]pyrrolidine-2,4-dione is unique due to its combination of structural features, including the benzhydryl group, piperazine ring, and pyrrolidine-2,4-dione moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(3Z)-3-[(4-benzhydrylpiperazin-1-yl)methylidene]pyrrolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-20-15-23-22(27)19(20)16-24-11-13-25(14-12-24)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,21H,11-15H2,(H,23,27)/b19-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXDFRSDUCVTJS-MNDPQUGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C2C(=O)CNC2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C\2/C(=O)CNC2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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